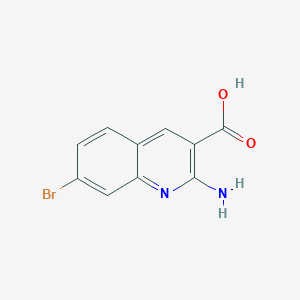![molecular formula C18H14N4O4S2 B2826997 (Z)-N-(3-(2-methoxyethyl)-6-nitrobenzo[d]thiazol-2(3H)-ylidene)benzo[d]thiazole-2-carboxamide CAS No. 864976-68-1](/img/structure/B2826997.png)
(Z)-N-(3-(2-methoxyethyl)-6-nitrobenzo[d]thiazol-2(3H)-ylidene)benzo[d]thiazole-2-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzo[d]thiazole derivatives are a class of compounds that have been studied for their potential biological activities . They have been found to have antimycobacterial properties and have been evaluated for their in vitro cytotoxic activity against human cancer cell lines .
Synthesis Analysis
The synthesis of benzo[d]thiazole derivatives often involves the use of 1,3-dipolar cycloaddition . For example, 6-bromobenzo[d]thiazol-2(3H)-one derived 1,2,3-triazole derivatives have been synthesized by 1,3-dipolar cycloaddition of 6-bromobenzo[d]thiazol-2(3H)-one with propargyl bromide and different aryl azides in a copper catalyzed one-pot reaction .Molecular Structure Analysis
The molecular structure of benzo[d]thiazole derivatives is characterized by the presence of a benzo[d]thiazole ring, which can be substituted with various functional groups .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of benzo[d]thiazole derivatives typically involve the formation of a triazole ring through 1,3-dipolar cycloaddition .Physical and Chemical Properties Analysis
The physical and chemical properties of benzo[d]thiazole derivatives can vary depending on the specific functional groups present in the molecule .Applications De Recherche Scientifique
Antimicrobial and Antiparasitic Activity
Thiazolides, including derivatives similar to the mentioned compound, have shown a broad spectrum of antimicrobial and antiparasitic activities. Notably, thiazolides are effective against a range of pathogens, including viruses, bacteria, intracellular and extracellular protozoan parasites, and proliferating mammalian cells. Their action against microaerophilic and anaerobic parasites and bacteria is significant, with the nitro group playing a crucial role in their effectiveness. These compounds have been shown to trigger apoptosis in mammalian cells, which may also contribute to their activity against intracellular pathogens (Hemphill, Müller, & Müller, 2012).
Anticancer Activity
Thiazolides have demonstrated potential in anticancer research, particularly through their ability to induce apoptosis in colorectal tumor cells. The structure-function relationship of thiazolides has been investigated, revealing that certain modifications can enhance their apoptotic activity. This suggests that thiazolides could be developed into effective chemotherapeutic agents with specific modifications to improve their selectivity and potency against cancer cells (Brockmann et al., 2014).
Antiviral Activity
Thiazolides, including derivatives of nitazoxanide, have shown promising antiviral activities. They inhibit the replication of hepatitis B virus (HBV), highlighting their potential as novel antiviral agents. The mechanism of action appears to involve the inhibition of viral replication, providing a new avenue for the treatment of HBV infections (Stachulski et al., 2011).
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
N-[3-(2-methoxyethyl)-6-nitro-1,3-benzothiazol-2-ylidene]-1,3-benzothiazole-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14N4O4S2/c1-26-9-8-21-13-7-6-11(22(24)25)10-15(13)28-18(21)20-16(23)17-19-12-4-2-3-5-14(12)27-17/h2-7,10H,8-9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CGCMOBUEIILSNH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCN1C2=C(C=C(C=C2)[N+](=O)[O-])SC1=NC(=O)C3=NC4=CC=CC=C4S3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14N4O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
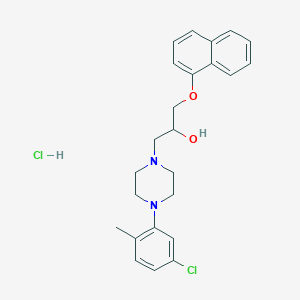
![N-(4-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)thiazol-2-yl)-1-methyl-1H-pyrazole-3-carboxamide](/img/structure/B2826915.png)
![2-{[1-(2-chlorophenyl)-1H-tetrazol-5-yl]sulfanyl}-N-(prop-2-en-1-yl)acetamide](/img/structure/B2826916.png)

![N-(4,6-difluorobenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)-1-(thiophen-2-ylsulfonyl)piperidine-4-carboxamide](/img/structure/B2826918.png)
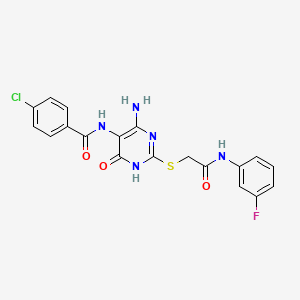
![1-{[(5-Methyl-1,3-thiazol-2-yl)methyl]-amino}propan-2-ol dihydrochloride](/img/no-structure.png)
![N1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-N2-(2-(4-methoxyphenyl)-2-morpholinoethyl)oxalamide](/img/structure/B2826925.png)
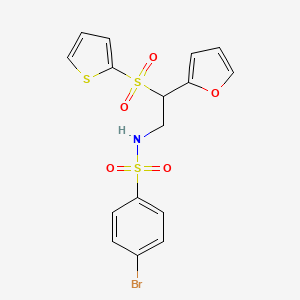
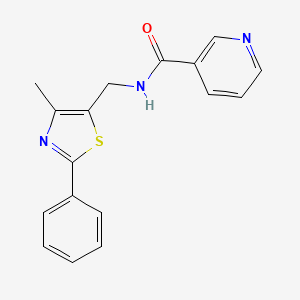
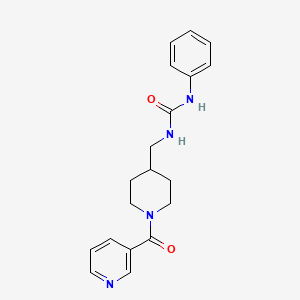

![2-[(4-Chlorophenyl)Sulfanyl]Nicotinaldehyde](/img/structure/B2826936.png)
